2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde hydrate
Overview
Description
The compound is a derivative of acetaldehyde, which is a simple aldehyde with a carbonyl center bonded to hydrogen and a group derived from 2-fluoro-4-methoxyphenyl . The “hydrate” in the name suggests that it forms a stable hydrate, meaning it has a water molecule attached to it.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a carbonyl group (C=O) due to the presence of acetaldehyde in its name, a phenyl ring due to the presence of phenyl in its name, and a fluorine and methoxy (OCH3) substituents on the phenyl ring due to the fluoro and methoxy in its name .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The carbonyl group is often reactive and can undergo a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carbonyl group, a phenyl ring, and fluorine and methoxy substituents would likely influence its polarity, solubility, and reactivity .Scientific Research Applications
- Leishmaniasis, caused by protozoan parasites transmitted through sandfly bites, affects millions of people annually. The novel compound was synthesized via Claisen-Schmidt condensation and shows promise as a chemotherapeutic agent for this neglected tropical disease .
- The boronic acid moiety in this compound is valuable for Suzuki-Miyaura cross-coupling reactions. Researchers can explore its applications in medicinal chemistry and materials science .
Antileishmanial Activity
Boronic Acid Derivatives
Safety and Hazards
properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3.H2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11;/h2-5H,1H3;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKBZNQMWTWAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=O)F.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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